molecular formula C26H20Cl2N2O4 B12030524 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618077-49-9

4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12030524
CAS No.: 618077-49-9
M. Wt: 495.3 g/mol
InChI Key: DVEFLFQNZJVFSW-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or other cyclization methods.

    Introduction of the allyloxybenzoyl group: This step might involve a Friedel-Crafts acylation reaction.

    Addition of the dichlorophenyl group: This could be done via a Suzuki coupling or similar cross-coupling reaction.

    Hydroxylation: Introduction of the hydroxyl group may require specific oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the allyloxy group or to convert the dichlorophenyl group to a simpler phenyl group.

    Substitution: Various functional groups can be substituted on the pyrrole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for coupling reactions: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a simpler phenyl-substituted pyrrole.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.

Medicine

If the compound exhibits biological activity, it could be investigated for its potential use in treating diseases. This would involve pharmacological studies and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methoxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Ethoxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The presence of the allyloxy group in 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

618077-49-9

Molecular Formula

C26H20Cl2N2O4

Molecular Weight

495.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20Cl2N2O4/c1-2-12-34-19-8-5-17(6-9-19)24(31)22-23(18-7-10-20(27)21(28)13-18)30(26(33)25(22)32)15-16-4-3-11-29-14-16/h2-11,13-14,23,31H,1,12,15H2/b24-22+

InChI Key

DVEFLFQNZJVFSW-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.